molecular formula C11H8N3O2S- B13055551 (E)-[1-(pyrazin-2-yl)ethylidene]aminothiophene-2-carboxylate

(E)-[1-(pyrazin-2-yl)ethylidene]aminothiophene-2-carboxylate

Cat. No.: B13055551
M. Wt: 246.27 g/mol
InChI Key: LDMLRYJNEWNFKO-UHFFFAOYSA-M
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Description

(E)-[1-(pyrazin-2-yl)ethylidene]aminothiophene-2-carboxylate is an organic compound that features a pyrazine ring, an ethylidene group, an amino group, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-[1-(pyrazin-2-yl)ethylidene]aminothiophene-2-carboxylate typically involves the condensation of pyrazine-2-carbaldehyde with thiophene-2-carboxylic acid hydrazide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the condensation reaction. The product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow synthesis to enhance efficiency and yield. This method allows for better control over reaction conditions and scalability. The use of automated systems and reactors can further optimize the production process, ensuring consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

(E)-[1-(pyrazin-2-yl)ethylidene]aminothiophene-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups on the pyrazine or thiophene rings are replaced by other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide), nucleophiles (amines, thiols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives with different functional groups.

Scientific Research Applications

(E)-[1-(pyrazin-2-yl)ethylidene]aminothiophene-2-carboxylate has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: It has potential applications in the development of bioactive molecules and pharmaceuticals. Its structural features make it a candidate for studying interactions with biological targets.

    Medicine: The compound may be investigated for its therapeutic potential, including antimicrobial, anticancer, and anti-inflammatory properties.

    Industry: It can be used in the development of advanced materials, such as organic semiconductors and conductive polymers, due to its electronic properties.

Mechanism of Action

The mechanism of action of (E)-[1-(pyrazin-2-yl)ethylidene]aminothiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (E)-[1-(pyridin-2-yl)ethylidene]aminothiophene-2-carboxylate: Similar structure with a pyridine ring instead of a pyrazine ring.

    (E)-[1-(quinolin-2-yl)ethylidene]aminothiophene-2-carboxylate: Contains a quinoline ring, offering different electronic properties.

    (E)-[1-(benzothiazol-2-yl)ethylidene]aminothiophene-2-carboxylate: Features a benzothiazole ring, which may influence its reactivity and applications.

Uniqueness

(E)-[1-(pyrazin-2-yl)ethylidene]aminothiophene-2-carboxylate is unique due to its combination of a pyrazine ring and a thiophene ring, which imparts distinct electronic and structural properties. This uniqueness makes it valuable for specific applications where these properties are advantageous, such as in the development of novel materials or bioactive compounds.

Properties

Molecular Formula

C11H8N3O2S-

Molecular Weight

246.27 g/mol

IUPAC Name

3-(1-pyrazin-2-ylethylideneamino)thiophene-2-carboxylate

InChI

InChI=1S/C11H9N3O2S/c1-7(9-6-12-3-4-13-9)14-8-2-5-17-10(8)11(15)16/h2-6H,1H3,(H,15,16)/p-1

InChI Key

LDMLRYJNEWNFKO-UHFFFAOYSA-M

Canonical SMILES

CC(=NC1=C(SC=C1)C(=O)[O-])C2=NC=CN=C2

Origin of Product

United States

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